molecular formula C46H68NO8P B15337993 L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl

L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl

Cat. No.: B15337993
M. Wt: 794.0 g/mol
InChI Key: YUSSRHTYLXAJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl is a biochemical reagent known for its unique structure and properties. This compound is a lipid molecule that incorporates a pyrene moiety, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl involves the incorporation of a pyrene group into the phosphatidylcholine molecule. The process typically starts with the preparation of pyrene-1-yl hexanoic acid, which is then coupled with L-alpha-phosphatidylcholine under specific reaction conditions. The reaction often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as column chromatography and recrystallization to ensure the final product meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl undergoes various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the pyrene group, altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety can lead to the formation of pyrene-1,6-dione, while reduction can yield pyrene-1-yl hexanol .

Scientific Research Applications

L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl involves its incorporation into lipid bilayers, where it can interact with other lipids and proteins. The pyrene moiety allows for the visualization of these interactions through fluorescence, providing insights into membrane dynamics and protein-lipid interactions. The compound’s effects are mediated through its ability to integrate into lipid membranes and alter their properties .

Comparison with Similar Compounds

Similar Compounds

    L-alpha-Phosphatidylcholine: A common phospholipid found in cell membranes, lacking the pyrene moiety.

    Pyrene-labeled Phospholipids: Other phospholipids labeled with pyrene groups at different positions, used for similar research applications.

Uniqueness

L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl is unique due to the specific positioning of the pyrene moiety, which provides distinct fluorescent properties and allows for specific interactions with lipid bilayers. This makes it particularly useful for detailed studies of membrane dynamics and protein-lipid interactions .

Properties

IUPAC Name

[3-hexadecanoyloxy-2-(6-pyren-1-ylhexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-19-25-43(48)52-35-41(36-54-56(50,51)53-34-33-47(2,3)4)55-44(49)26-20-17-18-22-37-27-28-40-30-29-38-23-21-24-39-31-32-42(37)46(40)45(38)39/h21,23-24,27-32,41H,5-20,22,25-26,33-36H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSSRHTYLXAJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H68NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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